molecular formula C18H21NO3 B3139124 3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 477319-99-6

3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B3139124
CAS No.: 477319-99-6
M. Wt: 299.4 g/mol
InChI Key: QZJMRTVNHRZYOA-UHFFFAOYSA-N
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Description

3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone is a chalcone derivative characterized by a propanone backbone substituted with a 4-ethoxyanilino group at the β-position and a 4-methoxyphenyl group at the ketone-terminated α-position. Chalcones, which contain an α,β-unsaturated ketone system, are known for diverse biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties . The ethoxy and methoxy substituents in this compound likely influence its electronic and steric properties, modulating interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

3-(4-ethoxyanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-22-17-10-6-15(7-11-17)19-13-12-18(20)14-4-8-16(21-2)9-5-14/h4-11,19H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJMRTVNHRZYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196387
Record name 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477319-99-6
Record name 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477319-99-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-ETHOXYANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-ethoxyaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable solvent and catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline or phenyl derivatives.

Scientific Research Applications

3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone, we analyze its structural analogs, focusing on substituent effects and biological activity.

Substituent Effects on Ring A and B

The chalcone scaffold’s bioactivity is highly sensitive to substitutions on aromatic rings (A and B). Key comparisons include:

3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone (CAS 95886-08-1) Structure: Chlorine (electron-withdrawing) replaces the ethoxy group on ring A. Impact: Chlorine’s electronegativity may enhance binding to targets requiring electron-deficient aromatic systems.

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone (CID 5106662) Structure: Methoxy groups on both rings A and B. Impact: Methoxy is less electron-donating than ethoxy. This substitution may reduce steric bulk but could lower potency in targets preferring stronger electron-donating groups .

3-(4-Ethylanilino)-1-(4-methoxyphenyl)-1-propanone (CAS 477320-26-6) Structure: Ethyl (non-polar) replaces ethoxy on ring A.

Activity Comparison with Non-Piperazine Chalcones

highlights chalcones with substitutions on rings A and B and their inhibitory activity (IC50 values against unspecified targets):

Compound Substituents (Ring A/B) IC50 (μM) Notes
Cardamonin Hydroxyl (ortho/para on A), None (B) 4.35 Highest activity in cluster 5
2h Chloro, Iodo (meta), Methoxy (para on B) 13.82 Lower electronegativity on B
2p Methoxy (para on A), Methoxy (para on B) 70.79 Lowest activity in cluster 6
  • Key Trends :
    • Electronegativity : Substitutions with higher electronegativity (e.g., fluorine in 2j, IC50 = 4.70 μM) enhance potency compared to methoxy or ethyl groups .
    • Positional Effects : Meta-iodine on ring A (e.g., 2h, 2j) improves activity, possibly due to steric or electronic interactions .

Antioxidant and Anti-inflammatory Analogs

Compounds 1 and 2 from ((E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and derivatives) demonstrate strong antioxidant effects in PC12 cells. Methoxy and hydroxyl groups on ring A correlate with dose-dependent protection against H2O2-induced oxidative stress . While this compound lacks hydroxyl groups, its ethoxy moiety may confer moderate antioxidant activity through radical scavenging.

Critical Analysis of Structure-Activity Relationships (SAR)

  • Steric Effects : Bulkier groups (e.g., cyclohexyl in ) may reduce activity by hindering target access.
  • Contradictions : Methoxy groups in improve antioxidant activity but reduce inhibitory potency in , highlighting target-dependent SAR .

Biological Activity

3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H19NO3
  • Molecular Weight : 273.33 g/mol
  • IUPAC Name : this compound

The compound features an ethoxy group and a methoxyphenyl moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its role as a potential inhibitor of various enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Inhibition of specific kinases involved in cancer progression.
  • Anti-inflammatory Properties : Modulation of inflammatory cytokines.
  • Antioxidant Effects : Scavenging of free radicals, which can contribute to cellular protection.

Biological Activity Data

Activity TypeObserved EffectsReference
AntitumorInhibition of tumor cell proliferation
Anti-inflammatoryReduced levels of TNF-α and IL-6
AntioxidantSignificant reduction in oxidative stress markers

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating strong efficacy against breast and lung cancer cells.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema and reduced histological signs of inflammation. The study highlighted the compound's ability to downregulate pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent literature emphasizes the need for further investigation into the pharmacokinetics and long-term effects of this compound. Key findings include:

  • Bioavailability : Early pharmacokinetic studies indicate moderate absorption with a half-life suitable for therapeutic use.
  • Synergistic Effects : Preliminary data suggest enhanced efficacy when combined with other chemotherapeutic agents, warranting further exploration in combination therapy settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone
Reactant of Route 2
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3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone

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